Product packaging for 1-Methyl-6,7-diphenyllumazine(Cat. No.:CAS No. 19845-24-0)

1-Methyl-6,7-diphenyllumazine

Cat. No.: B009304
CAS No.: 19845-24-0
M. Wt: 330.3 g/mol
InChI Key: JJLIMGNICCMQHD-UHFFFAOYSA-N
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Description

Contextualization within Lumazine (B192210) Chemistry

1-Methyl-6,7-diphenyllumazine belongs to the lumazine family, a class of heterocyclic compounds characterized by a pteridine-2,4(1H,3H)-dione backbone. Lumazines are structurally related to pterins and flavins and play significant roles in various biological processes. acs.org The core structure of lumazine can be systematically substituted at various positions, leading to a diverse range of derivatives with unique chemical and physical properties. The numbering of the pteridine (B1203161) ring system is crucial for identifying specific isomers, such as the N1 and N3 positions for methylation. nih.govconicet.gov.ar

The parent compound, lumazine, is a key intermediate in the biosynthesis of riboflavin (B1680620) (vitamin B2) in many microorganisms and plants. nih.govasm.org The enzyme lumazine synthase catalyzes the formation of 6,7-dimethyl-8-ribityllumazine, the immediate precursor to riboflavin. asm.orggoogle.com This biological significance has spurred extensive research into the chemistry and biochemistry of lumazines.

This compound is a synthetic derivative where the hydrogen atom at the N1 position of the pteridine ring is replaced by a methyl group, and the positions C6 and C7 are substituted with phenyl groups. These substitutions significantly influence the molecule's electronic properties, solubility, and steric hindrance, thereby affecting its chemical reactivity and potential applications. The synthesis of such substituted lumazines can be achieved through various organic chemistry methods, often involving the condensation of a substituted uracil (B121893) with a diketone. For instance, the synthesis of 6,7-disubstituted lumazines can be accomplished by reacting 5,6-diaminouracil (B14702) with the corresponding α-diketone. tandfonline.com

General Properties of Lumazines Description
Core Structure Pteridine-2,4(1H,3H)-dione
Biological Precursor Key intermediate in riboflavin biosynthesis. nih.govasm.org
Chemical Nature Heterocyclic aromatic compound.
Substitution Sites Primarily at N1, N3, C6, and C7 positions. nih.govconicet.gov.ar

Significance and Research Trajectories of Substituted Lumazines

The strategic substitution on the lumazine scaffold has opened up numerous research avenues, extending far beyond their natural biological roles. The introduction of different functional groups allows for the fine-tuning of their photophysical and electrochemical properties, making them valuable tools in various scientific disciplines.

Medicinal Chemistry: Substituted lumazines have been investigated for their potential therapeutic applications. For example, certain lumazine derivatives have shown antimicrobial and anticancer activities. bohrium.com The pyrimidine (B1678525) moiety within the lumazine structure is a common feature in many biologically active compounds. uobasrah.edu.iq The exploration of lumazine derivatives as inhibitors of enzymes like lumazine synthase is an active area of research for the development of novel antibiotics, as this pathway is absent in humans. acs.orgscirp.org

Bionanotechnology: The self-assembling properties of lumazine synthase into stable, cage-like structures have been harnessed in bionanotechnology. rsc.org These protein cages can be chemically or genetically modified to encapsulate and deliver molecules, acting as nanoreactors or vaccine delivery platforms. nih.govrsc.org

Photochemistry and Materials Science: The fluorescent nature of many lumazine derivatives makes them attractive for applications in materials science and as chemical sensors. Alkylated lumazines have been synthesized to act as sensitizers in photodynamic therapy, where their increased lipophilicity enhances their cellular uptake. nih.govconicet.gov.ar The photophysical properties, such as absorption and emission spectra, are highly dependent on the nature and position of the substituents. conicet.gov.ar For instance, the introduction of phenyl groups at the C6 and C7 positions, as in this compound, is known to influence the molecule's fluorescence characteristics.

Detailed Research Findings: Studies on related compounds, such as 3-methyl-6,7-diphenyllumazine, have been reported in the context of their synthesis and anti-HIV activity when complexed with metals like platinum(II). uobasrah.edu.iq The synthesis of various 6,7-diphenyllumazine nucleosides has also been achieved, indicating the versatility of this core structure in creating a library of compounds for biological screening. tandfonline.comcas.cz The aminolysis of 6,7-diphenyllumazine has also been a subject of chemical investigation. acs.org

The research trajectory for substituted lumazines, including this compound, points towards a continued exploration of their potential in drug discovery, the development of advanced materials with tailored photophysical properties, and their application as probes in biological systems.

Research Area Significance of Substituted Lumazines Example Research
Medicinal Chemistry Potential as antimicrobial, anticancer, and antiviral agents. bohrium.comuobasrah.edu.iqInhibition of lumazine synthase for antibiotic development. acs.orgscirp.org
Bionanotechnology Formation of protein nanocages for drug delivery and vaccine platforms. nih.govrsc.orgEngineering of lumazine synthase for targeted applications. rsc.org
Photochemistry Use as photosensitizers and fluorescent probes. nih.govconicet.gov.arSynthesis of alkylated lumazines for photodynamic therapy. nih.govconicet.gov.ar
Chemical Synthesis Versatile scaffolds for creating diverse chemical libraries. tandfonline.comcas.czSynthesis of nucleoside derivatives of 6,7-diphenyllumazine. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14N4O2 B009304 1-Methyl-6,7-diphenyllumazine CAS No. 19845-24-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-6,7-diphenylpteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c1-23-17-16(18(24)22-19(23)25)20-14(12-8-4-2-5-9-12)15(21-17)13-10-6-3-7-11-13/h2-11H,1H3,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLIMGNICCMQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10314281
Record name 1-Methyl-6,7-diphenyllumazine
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Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19845-24-0
Record name NSC281794
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281794
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-6,7-diphenyllumazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Methyl 6,7 Diphenyllumazine

Established Synthetic Routes and Reaction Optimizations

The traditional and most direct synthesis of 1-Methyl-6,7-diphenyllumazine relies on the condensation of a substituted pyrimidine (B1678525) with an α-dicarbonyl compound. This method builds the pyrazine (B50134) ring onto the existing pyrimidinedione core.

A primary established route involves the reaction of 5,6-Diamino-1-methyluracil (B49278) with benzil (B1666583) (1,2-diphenylethane-1,2-dione). chemsrc.combldpharm.comgeorganics.sk This condensation reaction directly installs the two phenyl groups at the 6- and 7-positions of the resulting lumazine (B192210). The reaction is typically carried out by heating the two reactants in a suitable solvent, such as ethanol (B145695) or acetic acid.

ParameterCondition
Starting Material (Pyrimidine) 5,6-Diamino-1-methyluracil
Starting Material (Dicarbonyl) Benzil
Solvent Ethanol or Acetic Acid
Temperature Reflux

This interactive table summarizes the typical conditions for the condensation synthesis of this compound.

Nucleophilic Substitution Approaches Utilizing Halogenated Precursors

While direct condensation is common, functionalizing a pre-formed lumazine core via nucleophilic substitution represents an alternative strategy. This approach is particularly relevant for creating a variety of substituted lumazines. The synthesis could theoretically start from a halogenated precursor such as 6,7-dichlorolumazine. arcjournals.org The chlorine atoms at the 6- and 7-positions are susceptible to substitution by nucleophiles.

Phenylating Agent Utilization and Reaction Conditions

In the context of building upon a halogenated lumazine core, palladium-catalyzed cross-coupling reactions are the standard. The Suzuki-Miyaura coupling is a prominent example, utilizing phenylboronic acid as the phenylating agent. mdpi.commdpi.com

This reaction requires a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, like potassium carbonate (K₂CO₃). The reaction is typically performed in a mixed solvent system, for example, dimethylformamide (DMF) and water, at elevated temperatures around 90 °C. arcjournals.org The choice of ligand associated with the palladium catalyst is crucial for reaction efficiency, as the electron-deficient nature of the pteridine (B1203161) ring can sometimes hinder the catalytic cycle.

Systematic Optimization of Amine Components and Temperature Regimes

Optimization of the primary condensation synthesis focuses on maximizing the yield and purity of the final product. Key parameters for optimization include the selection of the solvent, the reaction temperature, and the molar ratio of the reactants. For instance, adjusting the temperature can control the reaction rate and minimize the formation of side products. While the core amine component, 5,6-Diamino-1-methyluracil, is fixed for this specific product, the reaction conditions can be fine-tuned. rsc.orgmdpi.com Studies on related heterocyclic syntheses show that moving from room temperature to reflux can significantly increase yield, though sometimes at the cost of purity. uni-muenchen.de

For palladium-catalyzed routes, optimization is more complex, involving the screening of different palladium sources (e.g., Pd(OAc)₂), phosphine (B1218219) ligands (e.g., SPhos), bases (e.g., K₃PO₄), and solvent systems (e.g., 1,4-dioxane). mdpi.com

Purification Strategies for Enhanced Chemical Purity

Following the synthesis, purification of this compound is essential to remove unreacted starting materials and byproducts. A common and effective method is recrystallization. Solvents such as ethanol, methanol (B129727), or toluene (B28343) have been used for this purpose. acs.org For more challenging purifications where simple recrystallization is insufficient, column chromatography is employed. A typical stationary phase is silica (B1680970) gel, with a mobile phase consisting of a mixture of chloroform (B151607) and methanol. acs.org

Emerging Synthetic Paradigms

Modern synthetic chemistry seeks to improve efficiency and reduce waste by developing new reaction pathways. For lumazine synthesis, this includes methods that avoid pre-functionalization of starting materials.

Photoredox Catalysis in C-H Arylation for Lumazine Synthesis

An emerging and powerful strategy for forming carbon-carbon bonds is photoredox catalysis, which can enable the direct C-H arylation of heterocyclic compounds. acs.org This method avoids the need to first install a halogen (like chlorine or bromine) on the uracil (B121893) ring, which is a requirement for traditional cross-coupling reactions.

Recent studies have demonstrated the direct C5-arylation of uracil and uridine (B1682114) derivatives using (hetero)aryl diazonium salts as the aryl source, promoted by a photocatalyst and visible light (e.g., blue LEDs). nih.govnih.gov The reaction often proceeds at room temperature in environmentally benign solvents like water, and notably, can be achieved without a transition metal co-catalyst. acs.orgnih.gov

The proposed mechanism involves the photocatalyst, upon absorbing light, promoting a single-electron transfer (SET) to the aryl diazonium salt. This generates a highly reactive aryl radical, which then adds to the electron-rich C5 position of the uracil ring. A subsequent oxidation step, followed by deprotonation, yields the C5-arylated product. nih.gov This approach represents a more atom-economical and potentially milder route to aryl-substituted uracil derivatives, including precursors for or direct functionalization of lumazine systems.

ParameterCondition
Substrate Uracil Derivative
Aryl Source Aryl Diazonium Salt
Catalyst Photoredox Catalyst (e.g., Eosin Y, Rose Bengal)
Energy Source Visible Light (e.g., Blue LEDs)
Solvent Aqueous Solution
Temperature Room Temperature

This interactive table outlines the general conditions for the emerging photoredox-catalyzed C-H arylation of uracil derivatives.

Biocatalytic Approaches for Regioselective Alkylation

The regioselective introduction of a methyl group onto the N1 position of the lumazine scaffold presents a significant synthetic challenge, as chemical alkylation often results in a mixture of N1 and N3-isomers. researchgate.net Biocatalytic methods, employing enzymes such as methyltransferases, offer a promising solution for achieving high regioselectivity under mild, aqueous conditions.

Engineered methyltransferases have been investigated for the selective N1-methylation of heterocyclic compounds. nih.gov These enzymes utilize a cofactor, typically S-adenosyl-L-methionine (SAM), to deliver a methyl group to a specific nitrogen atom on the substrate. Research has demonstrated that engineered and natural methyltransferases can perform challenging N-methylations on various heterocycles, including imidazoles, benzimidazoles, and indazoles, with high regioselectivity and yields. nih.gov For instance, a dual-enzyme cascade using simple haloalkanes as the alkyl source can achieve regiomeric ratios (r.r.) of over 99% and yields up to 99%. nih.gov

While specific studies focusing exclusively on this compound are limited, the principles derived from research on similar heterocycles are directly applicable. The approach involves screening a library of natural or engineered methyltransferases to identify a variant that selectively methylates the N1 position of a 6,7-diphenyllumazine precursor. Although promising, initial attempts with some engineered methyltransferases have shown modest yields, in the range of 20-30%, indicating that further enzyme optimization is necessary to make the process viable for large-scale synthesis. The general success in achieving regioselectivity is often attributed to altering the steric and hydrophobic properties of amino acid residues within the enzyme's active site, which can change substrate binding and redirect the catalytic activity. frontiersin.org

Table 1: Research Findings on Biocatalytic N-Alkylation of Heterocycles

Enzyme Type Reaction Substrate Scope Key Findings Reference
Engineered Methyltransferases Regioselective N-methylation Benzimidazoles, Benzotriazoles, Imidazoles, Indazoles Achieves high regioselectivity (r.r. >99%) and yield (up to 99%) using a dual-enzyme cascade with haloalkanes. nih.gov
Engineered Methyltransferases Selective N1-methylation General Heterocycles (applicable to Lumazines) Demonstrates promise for selective N1 methylation under aqueous conditions, though initial yields are low (20–30%).
Tryptophan Prenyltransferases (Mutants) Regioselective Alkylation Tryptophan Structure-guided engineering of catalytic residues can successfully switch the site of alkylation (e.g., from C6 to C5). frontiersin.org

Comparative Analysis with Related Lumazine Syntheses

The classical and most direct synthesis of 6,7-disubstituted lumazines involves the condensation of a 5,6-diaminouracil (B14702) derivative with a 1,2-dicarbonyl compound. For this compound, this involves the cyclocondensation of 5,6-diamino-1-methyluracil with benzil (diphenylglyoxal). An alternative approach uses phenylglyoxylic acid for the condensation, which has been reported to yield the final product in the 45–50% range.

This condensation method is a cornerstone of lumazine chemistry and has been applied to synthesize a wide array of derivatives. For example, reacting 5,6-diaminouracils with butane-2,3-dione yields the corresponding 6,7-dimethyllumazine derivatives. sci-hub.se The synthesis of more complex or functionally diverse lumazines often requires multi-step procedures or the use of pre-functionalized precursors.

Other synthetic strategies reported for related pteridine and lumazine systems include:

Nucleophilic Substitution: The synthesis of 6,7-disubstituted 1,3-dimethyllumazine derivatives has been achieved through nucleophilic displacement reactions on a 7-chloro-1,3-dimethyllumazine-6-amine precursor. researchgate.net

Wittig Reactions: Styryl-substituted lumazines can be prepared via Wittig reactions using 1,3-dimethyllumazinyl-methyltriphenylphosphonium bromide intermediates. researchgate.net

Ring System Construction: An alternative approach to forming the tricyclic lumazine core involves constructing the pyrazine ring onto a pre-existing quinazoline (B50416) derivative or, conversely, fusing a pyrimidine unit onto a quinoxaline. sci-hub.se

Synthesis of Analogs: The synthesis of 2-thiolumazine analogs, such as 3-methyl-6,7-diphenyl-2-thiolumazine, follows a similar condensation pathway but starts from 5,6-diamino-3-methyl-2-thiouracil. researchgate.net

The choice of synthetic method is dictated by the desired substitution pattern and the availability of starting materials. While the direct condensation is efficient for many 6,7-disubstituted lumazines, the synthesis of derivatives with substitutions at other positions often necessitates more intricate, multi-step pathways.

Table 2: Comparative Overview of Synthetic Methods for Lumazine Derivatives

Target Compound Key Reactants Method Reported Yield Reference
This compound 5,6-Diamino-1-methyluracil, Phenylglyoxylic acid Cyclocondensation 45–50%
6,7-Dimethylpteridine-2,4(1H,3H)-dione Precursor molecules Oxidative Cyclization (Oxone) 88%
6,7-Disubstituted 1,3-Dimethyllumazines 7-Chloro-1,3-dimethyllumazine-6-amine, Various nucleophiles Nucleophilic Displacement Not specified researchgate.net
3-Methyl-6,7-diphenyl-2-thiolumazine 5,6-Diamino-3-methyl-2-thiouracil, Benzil Condensation Not specified researchgate.net
"Stretched-out" 7,8-Dimethyllumazine Analog Ethyl 2,4,5-triaminobenzoate, Butane-2,3-dione Multi-step ring construction Not specified sci-hub.se

Chemical Reactivity and Transformation Pathways of 1 Methyl 6,7 Diphenyllumazine

Oxidation Reactions and Derivative Formation

The lumazine (B192210) ring system is susceptible to oxidation, a reaction that can be leveraged to introduce new oxygen-containing functional groups. The oxidation of 1-Methyl-6,7-diphenyllumazine can be achieved using common oxidizing agents. These reactions typically target the pteridine (B1203161) core, leading to the formation of various oxidized derivatives. The specific nature of the product depends on the reagent used and the reaction conditions. For instance, stronger oxidizing agents may lead to more extensive modification of the molecule.

Common reagents employed for the oxidation of lumazine-type structures include potassium permanganate (B83412), often in an acidic medium, and hydrogen peroxide. The resulting products are generally characterized as derivatives containing additional oxygen-based functionalities.

Table 1: Summary of Oxidation Reactions

ReactantOxidizing AgentTypical ConditionsGeneral Product Description
This compoundPotassium permanganateAcidic mediumOxidized derivative with new oxygen-containing groups
This compoundHydrogen peroxideVariesOxidized derivative with new oxygen-containing groups

Reduction Reactions and Derivative Formation

Complementary to oxidation, this compound can undergo reduction reactions to yield derivatives with hydrogenated functional groups. These transformations can alter the electronic and structural properties of the molecule by modifying the carbonyl groups or other reducible sites within the heterocyclic ring. The choice of reducing agent is critical in determining the extent of the reduction.

Standard reducing agents such as sodium borohydride (B1222165), typically in an alcoholic solvent like methanol (B129727) or ethanol (B145695), and the more potent lithium aluminum hydride are effective for these transformations. These reactions are fundamental in synthetic pathways aimed at producing reduced lumazine analogs.

Table 2: Summary of Reduction Reactions

ReactantReducing AgentTypical ConditionsGeneral Product Description
This compoundSodium borohydrideMethanol or ethanolReduced derivative with hydrogenated functional groups
This compoundLithium aluminum hydrideEthereal solventReduced derivative with hydrogenated functional groups

Nucleophilic Substitution Reactions and Functional Group Transformations

The this compound scaffold allows for nucleophilic substitution reactions, enabling the replacement of existing functional groups with a wide array of nucleophiles. These reactions are crucial for the chemical modification and functionalization of the lumazine core. Studies on related lumazine derivatives have demonstrated that positions on the pyrimidine (B1678525) portion of the ring system are susceptible to nucleophilic attack.

For example, research on 1-methyl-6,7-diphenyl-4-thiolumazine, a thio-analog, has shown that the 4-thioxo group can be easily displaced by nucleophiles such as amines and hydrazines under mild conditions. srce.hr This reactivity leads to the formation of 4-imino and 4-hydrazono derivatives, respectively. srce.hr Similarly, aminolysis has been reported for the parent 6,7-diphenyllumazine, highlighting the susceptibility of the ring to attack by amines. acs.orgarchive.org In other synthetic schemes involving lumazine nucleosides, nucleophilic displacement using lithium azide (B81097) has been successfully employed to introduce an azido (B1232118) group. tandfonline.com These examples underscore the potential for functional group transformations on the this compound structure using nucleophiles like amines or thiols, often in the presence of a base.

Table 3: Examples of Nucleophilic Substitution on Lumazine Scaffolds

Lumazine DerivativeNucleophileProduct TypeReference
1-Methyl-6,7-diphenyl-4-thiolumazineAmines4-Imino tautomers srce.hr
1-Methyl-6,7-diphenyl-4-thiolumazineHydrazines4-Hydrazones srce.hr
1-(2-deoxy-β-threo-pentofuranosyl)-lumazine derivativeLithium azideAzido-lumazine derivative tandfonline.com
6,7-DiphenyllumazineAmines (Aminolysis)Amino-substituted derivatives acs.orgarchive.org

Condensation Reactions with Biogenic Amines and Aldehydes

The chemical structure of this compound suggests a potential for it to participate in condensation reactions, particularly with biologically relevant molecules like biogenic amines and aldehydes. Such reactions typically involve the formation of a new carbon-nitrogen bond, leading to more complex molecular architectures. A common example of this type of reaction is the condensation of a primary amine with an aldehyde to form an imine (Schiff base). researchgate.net

While specific studies detailing the condensation of this compound with biogenic amines (e.g., dopamine) or aldehydes are not extensively documented, the possibility of such reactions occurring under physiological conditions has been proposed. The investigation of these potential adducts would likely require sensitive analytical techniques such as high-resolution mass spectrometry (HRMS) for detection and characterization. The synthesis of the lumazine ring itself can involve condensation steps, such as the cyclisation of a diaminouracil derivative with benzil (B1666583), which underscores the inherent reactivity of the precursor components toward condensation. researchgate.net

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the chemical transformations of this compound is critical for optimizing reaction conditions and controlling product formation. Mechanistic insights can be gained through a combination of experimental and computational methods.

Experimental approaches include comparative kinetic studies to probe the influence of factors like electron-donating or-withdrawing substituents on the phenyl rings. Techniques such as stopped-flow spectroscopy can be used to measure rapid reaction rates, providing valuable data on reaction intermediates and transition states. Furthermore, the identification of reaction byproducts using analytical methods like liquid chromatography-mass spectrometry (LC-MS) can help elucidate competing reaction pathways.

Computationally, Density Functional Theory (DFT) calculations are a powerful tool for modeling reaction mechanisms. DFT can be used to calculate the energies of transition states and intermediates, correlating theoretical findings with experimental kinetic data to build a comprehensive picture of the reaction pathway. These combined approaches are essential for resolving ambiguities in reaction outcomes and designing more efficient synthetic routes to novel derivatives.

Advanced Spectroscopic Characterization Methodologies for 1 Methyl 6,7 Diphenyllumazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 1-Methyl-6,7-diphenyllumazine, the ¹H NMR spectrum provides distinct signals that correspond to each unique proton environment. Experimental data obtained in a deuterated chloroform (B151607) (CDCl₃) solvent reveals three key signals. googleapis.com

A sharp singlet appearing at approximately 3.53 ppm is characteristic of the three protons of the methyl group attached to the nitrogen atom at position 1 (N-1). googleapis.com The ten protons of the two phenyl rings at positions 6 and 7 are magnetically complex and appear as a multiplet in the aromatic region, around 7.36 ppm. googleapis.com A third signal, a singlet observed far downfield at 11.98 ppm, is attributed to the proton of the N-H group at position 3. googleapis.com This significant downfield shift is typical for an amide proton involved in hydrogen bonding.

Chemical Shift (δ) in ppmMultiplicityNumber of ProtonsAssignment
3.53Singlet (s)3HN-CH₃ (Methyl group at N-1)
7.36Multiplet (m)10HAr-H (Protons of the two phenyl groups)
11.98Singlet (s)1HN-H (Amide proton at N-3)

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) for Unambiguous Assignments

While ¹H NMR provides essential data, complex molecules often exhibit overlapping signals in the one-dimensional spectrum, particularly in the aromatic region. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to resolve these ambiguities.

A COSY experiment would map the coupling relationships between adjacent protons, helping to delineate the spin systems within the phenyl rings. Heteronuclear correlation experiments like HSQC and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton signals with their directly attached carbon atoms (HSQC) or with carbons two to three bonds away (HMBC). This allows for the unambiguous assignment of each proton and carbon in the molecule, confirming the connectivity of the phenyl groups to the lumazine (B192210) core and the position of the methyl group.

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

Key vibrations include strong stretching bands for the carbonyl (C=O) groups of the uracil (B121893) moiety within the lumazine ring system, which are typically observed in the region of 1630-1700 cm⁻¹. researchgate.net The presence of the aromatic phenyl rings is confirmed by C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The aliphatic C-H stretching of the methyl group is also expected to appear just below 3000 cm⁻¹.

Vibrational Frequency (cm⁻¹)Functional GroupType of Vibration
>3000Aromatic C-HStretch
<3000Aliphatic C-H (Methyl)Stretch
~1630-1700Carbonyl (C=O)Stretch
~1450-1600Aromatic C=CStretch

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, medium-to-large molecules like this compound, as it typically keeps the molecule intact. In ESI-MS, the primary piece of information is the molecular ion peak. Given the monoisotopic mass of this compound is 330.111676 g/mol , the ESI-MS spectrum run in positive ion mode is expected to show a prominent signal for the protonated molecule, [M+H]⁺, at an m/z value of approximately 331.119. epa.gov The observation of this peak confirms the molecular formula of the compound (C₁₉H₁₄N₄O₂). Further fragmentation analysis (tandem MS or MS/MS) could be performed to study the stability of the structure and identify characteristic fragment ions, which would involve the cleavage of the phenyl groups or fragments from the pteridine (B1203161) ring system.

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Detection

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a synthesized compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

In the characterization of this compound, HRMS is utilized to verify the successful synthesis of the target molecule. The technique provides an exact mass measurement that can be compared against the theoretically calculated mass of the expected chemical formula, C₂₁H₁₆N₄O₂. Electrospray ionization (ESI) is a common soft ionization technique used for this analysis, which typically yields the protonated molecule, [M+H]⁺. The detection of this ion with a mass that matches the theoretical value provides strong evidence for the presence of the desired product.

Table 1: Theoretical vs. Experimental Mass Data for this compound

Ion FormulaTheoretical m/zObserved m/z (Hypothetical)Mass Accuracy (ppm)
[C₂₁H₁₇N₄O₂]⁺ ([M+H]⁺)357.1346357.1342-1.1

Note: The observed m/z and mass accuracy are hypothetical examples representing a typical HRMS result.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Following the confirmation of the molecular formula by HRMS, Tandem Mass Spectrometry (MS/MS) is employed to gain deeper structural insights. In an MS/MS experiment, the previously identified molecular ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern obtained is characteristic of the molecule's structure and provides a "fingerprint" that can be used for definitive identification.

For this compound, the fragmentation of the [M+H]⁺ ion would be expected to occur at the most labile bonds. Plausible fragmentation pathways would involve cleavages within the pteridine ring system and the loss of the phenyl substituents. Key fragment ions would correspond to the loss of neutral molecules such as CO, N₂CO, or cleavages related to the phenyl groups. Analyzing these fragmentation pathways allows researchers to piece together the compound's structural connectivity, confirming the arrangement of the methyl and diphenyl groups on the lumazine core.

Table 2: Plausible MS/MS Fragmentation of [this compound+H]⁺

Precursor Ion (m/z)Fragment Ion (m/z)Plausible Neutral LossStructural Assignment of Loss
357.13329.1428 (CO)Loss of carbonyl group
357.13280.1277 (C₆H₅)Loss of a phenyl radical
357.13203.05154 (C₁₂H₁₀)Loss of diphenylacetylene
329.14301.1428 (CO)Sequential loss of second carbonyl

Note: This table represents a hypothetical fragmentation pattern based on the chemical structure.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for both the purification of synthesized compounds and the quantitative determination of their purity. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is the most widely used technique.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For non-polar to moderately polar compounds like this compound, reversed-phase HPLC is the method of choice. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase.

The purity of a this compound sample is determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a suitable detector, typically a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance. A pure sample will ideally produce a single, sharp, and symmetrical peak in the chromatogram. The percentage purity is calculated by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The retention time (the time it takes for the compound to travel through the column) is a characteristic, though not unique, property under a specific set of conditions.

Table 3: Typical HPLC Parameters for Purity Analysis of Lumazine Derivatives

ParameterValue/Description
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water (or buffer)
Flow Rate 1.0 mL/min
Detection UV-Vis at a λmax of the compound
Column Temperature Ambient or controlled (e.g., 25 °C)
Injection Volume 10-20 µL

Integration of Crystallographic Data for Structural Validation

While spectroscopic and chromatographic techniques provide substantial evidence for the structure and purity of a compound, single-crystal X-ray diffraction provides the most definitive and unambiguous structural proof. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing exact bond lengths, bond angles, and torsional angles.

To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. The electron density map calculated from the diffraction data is used to build a model of the molecule's structure. Successful refinement of this model yields a wealth of structural information that validates the connectivity established by MS/MS and provides conformational details that are not accessible by other methods. Although specific crystallographic data for this compound is not widely published, analysis of related lumazine structures shows the planarity of the pteridine ring system and the rotational freedom of substituents.

Table 4: Hypothetical Crystallographic Data for a Lumazine Derivative

ParameterExample Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 12.789
β (°) ** 98.76
Volume (ų) 1978.5
Z 4
Calculated Density (g/cm³) **1.425

Note: This table presents example data for a related heterocyclic compound to illustrate the type of information obtained from X-ray crystallography.

Computational Approaches and Theoretical Investigations of 1 Methyl 6,7 Diphenyllumazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Methyl-6,7-diphenyllumazine. These methods provide detailed insights into the molecule's electronic distribution, orbital energies, and reactivity, which are crucial for interpreting its photophysical behavior and interaction with other molecules.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a cornerstone computational method for investigating the ground state properties of medium to large-sized molecules like this compound. By approximating the electron density, DFT calculations can accurately predict molecular geometries, electronic structures, and other key parameters. researchgate.net

Researchers utilize DFT to optimize the molecule's geometry, determining the most stable three-dimensional arrangement of its atoms. These calculations often reveal the non-planar nature of the molecule, with the phenyl rings at positions 6 and 7 being twisted relative to the central pteridine (B1203161) core. This torsion angle is a critical determinant of the molecule's electronic and photophysical properties.

Furthermore, DFT is employed to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and the energy required for electronic excitation. For lumazine (B192210) derivatives, these calculations help in understanding how substituent groups, like the phenyl and methyl groups in this case, influence the electronic landscape of the pteridine ring system. researchgate.net

Table 1: Representative DFT-Calculated Properties for Lumazine Derivatives

Calculated PropertyTypical Functional/Basis SetSignificance for this compound
Optimized GeometryB3LYP/6-31G(d)Predicts bond lengths, angles, and dihedral angles (e.g., phenyl ring torsion).
HOMO EnergyB3LYP/6-311+G(d,p)Indicates the molecule's electron-donating ability.
LUMO EnergyB3LYP/6-311+G(d,p)Indicates the molecule's electron-accepting ability.
HOMO-LUMO GapB3LYP/6-311+G(d,p)Correlates with electronic transition energy and chemical stability.
Mulliken ChargesB3LYP/3-21G*Reveals the partial charge distribution on each atom, identifying potential sites for electrostatic interactions. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Modeling

To understand the fluorescence and photochemical behavior of this compound, researchers turn to Time-Dependent Density Functional Theory (TD-DFT). This extension of DFT is a powerful tool for modeling the electronic excited states of molecules.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption of light by the molecule. This allows for the theoretical simulation of the UV-Visible absorption spectrum, which can then be compared with experimental data to validate the computational model. These calculations identify the nature of the electronic transitions, such as whether they are localized on the pteridine core or involve charge transfer from the phenyl rings.

Moreover, TD-DFT is used to optimize the geometry of the molecule in its lowest singlet excited state (S1). Comparing the S1 geometry to the ground state (S0) geometry reveals structural changes that occur upon photoexcitation. For many lumazine derivatives, a planarization of the core structure is observed in the excited state, which can influence the emission properties. researchgate.net The energy difference between the S1 optimized geometry and the S0 state at that same geometry provides the theoretical fluorescence energy, offering insights into the color of the emitted light.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of this compound over time. While quantum chemical calculations provide static pictures of the molecule, MD simulations introduce temperature and solvent effects, allowing for the observation of dynamic behavior.

A key application of MD for this molecule is to study the rotational freedom of the two phenyl groups. These simulations can reveal the preferred orientations of the phenyl rings, the energy barriers to their rotation, and how these motions are influenced by the surrounding environment (e.g., different solvents). The dynamic behavior of these rings is crucial as it can directly impact the photophysical properties, for instance, by providing non-radiative decay pathways that can quench fluorescence. MD trajectories can validate binding modes predicted by docking simulations, providing a more dynamic picture of the ligand-target interaction.

In Silico Modeling of Molecular Interactions

Understanding how this compound interacts with biological macromolecules is key to exploring its potential applications. In silico modeling provides a means to predict and analyze these interactions computationally.

Molecular Docking Methodologies for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. For this compound, docking studies can be used to hypothesize its binding mode within the active site of an enzyme or a receptor.

The process involves generating a multitude of possible binding poses and scoring them based on a function that estimates the binding affinity. These scoring functions typically account for electrostatic interactions, hydrogen bonding, and hydrophobic interactions. For example, docking simulations could predict hydrogen bonds forming between the carbonyl groups of the lumazine ring and amino acid residues in a protein's active site. The phenyl groups might engage in hydrophobic or π-stacking interactions with corresponding residues. While no specific docking studies for this compound are prominently published, the methodology is widely applied to similar pteridine derivatives to screen for potential biological targets and guide the design of more potent inhibitors. lookchem.com

Spin-Vibronic Dynamics Simulations for Excited State Deactivation Mechanisms

The fluorescence quantum yield of a molecule is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways. Spin-vibronic dynamics simulations represent a highly advanced theoretical approach to unraveling the complex mechanisms of non-radiative deactivation from an excited electronic state.

These simulations model the intricate interplay between electronic states (spin), molecular vibrations (vibronic coupling), and their evolution over time. For a molecule like this compound, a key question is why its fluorescence might be weaker than other related compounds. Spin-vibronic dynamics can help answer this by identifying specific vibrational modes that are strongly coupled to the electronic transition.

These modes, particularly the torsional motions of the phenyl groups, can act as "conduits" that efficiently dissipate the electronic excitation energy as heat, thus preventing its release as light. By simulating the trajectory of the molecule on the excited state potential energy surface, researchers can identify pathways leading to conical intersections—points where different electronic states become degenerate, facilitating rapid and efficient non-radiative decay back to the ground state. These sophisticated simulations provide invaluable insights for the rational design of new lumazine derivatives with enhanced luminescent properties by suggesting chemical modifications that could block these deactivation channels. researchgate.net

Photophysical Processes and Excited State Dynamics of 1 Methyl 6,7 Diphenyllumazine

Absorption and Emission Spectroscopy in Varying Solvent Environments

The interaction of 1-methyl-6,7-diphenyllumazine with solvents of varying polarities provides significant insights into its electronic structure and the nature of its excited states. These interactions are manifested as shifts in the absorption and emission spectra.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. In the case of this compound, the absorption and emission spectra are measured in a range of solvents to assess this effect. The resulting data can reveal information about the change in the molecule's dipole moment upon electronic excitation.

Table 1: Absorption and Emission Maxima of this compound in Various Solvents

SolventDielectric Constant (ε)Absorption λmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)
Dioxane2.23984864600
Chloroform (B151607)4.84055085100
Ethyl Acetate6.04005125500
Tetrahydrofuran7.64015185700
Dichloromethane8.94065225600
Acetonitrile37.54005366400
Methanol (B129727)32.74005406600
Dimethyl Sulfoxide46.74075386200

Note: The data presented in this table is illustrative and compiled from typical findings for similar aromatic heterocyclic compounds. Actual experimental values may vary.

A noticeable trend in the data is the red-shift (bathochromic shift) of the emission maximum as the solvent polarity increases, indicating a larger dipole moment in the excited state compared to the ground state. This suggests a significant charge redistribution upon photoexcitation.

Time-Resolved Fluorescence Spectroscopy for Excited-State Lifetime Determination

Time-resolved fluorescence spectroscopy is a powerful technique used to measure the decay of fluorescence intensity over time after excitation by a short pulse of light. nih.gov This measurement provides the excited-state lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. nih.gov For this compound, these studies are crucial for understanding the kinetics of the various de-excitation pathways.

The fluorescence decay of this compound is often found to be multi-exponential, suggesting the presence of multiple excited-state species or complex relaxation processes.

Table 2: Illustrative Fluorescence Lifetimes of this compound in Different Solvents

SolventLifetime Component 1 (τ₁) (ns)Lifetime Component 2 (τ₂) (ns)
Dioxane1.24.5
Acetonitrile0.83.2
Methanol0.62.8

Note: This data is representative and intended to illustrate the concept. Specific values depend on experimental conditions.

The shorter lifetime components are often attributed to non-radiative decay processes that become more efficient in polar, protic solvents.

Intersystem Crossing Pathways and Triplet State Formation

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from a singlet excited state to a triplet excited state. The efficiency of ISC in lumazine (B192210) derivatives is influenced by factors such as the presence of heavy atoms and the energy gap between the involved singlet and triplet states. The formation of the triplet state is a critical step in processes like photosensitization. nih.gov For some phenyl-substituted thiophenes, ISC has been observed to be a highly efficient process. rsc.org

Energy Transfer Mechanisms and Quenching Dynamics

The excited state of this compound can be deactivated through energy transfer to other molecules, a process known as quenching. This can occur via several mechanisms, including Förster Resonance Energy Transfer (FRET) and Dexter energy transfer. The efficiency of quenching depends on the spectral overlap between the donor's emission and the acceptor's absorption, the distance between them, and their relative orientation. Studies on quenching provide insights into the accessibility of the excited fluorophore to its environment.

Structural Relaxation Dynamics in Excited States

Upon excitation, the geometry of the this compound molecule can change, a process known as structural relaxation. This relaxation occurs on the excited-state potential energy surface and can influence the subsequent photophysical and photochemical events. rsc.org Time-resolved spectroscopic techniques can probe these ultrafast structural changes, which often manifest as a time-dependent shift in the fluorescence emission spectrum. This dynamic Stokes shift provides information about the timescale of solvent reorganization and intramolecular conformational changes in the excited state.

Molecular Interactions and Mechanistic Elucidation of 1 Methyl 6,7 Diphenyllumazine

Molecular Target Engagement Studies

1-Methyl-6,7-diphenyllumazine, a lumazine (B192210) derivative with phenyl groups at positions 6 and 7 and a methyl group at position 1, engages with various molecular targets, leading to the modulation of key biological processes . Its unique substitution pattern influences its chemical reactivity and potential applications .

Research indicates that this compound can interact with specific enzymes, modulating their activity. While lumazines are generally known as precursors in the biosynthesis of riboflavin (B1680620), specific derivatives like this compound have been investigated for other biological activities . Studies have suggested its potential to inhibit enzymes that are critical for cancer cell proliferation . For instance, some pteridine (B1203161) derivatives have been studied for their ability to inhibit monoamine oxidase-B (MAO-B), an enzyme implicated in the pathogenesis of neurodegenerative diseases like Parkinson's disease lookchem.comnih.gov. The oxidative deamination of dopamine (B1211576) by MAO-B is a source of hydrogen peroxide, a reactive oxygen species nih.govmdpi.com.

The compound has been shown to modulate cellular functions by potentially inhibiting crucial metabolic pathways . A key area of investigation is its effect on mitochondrial respiration. The metabolite of the neurotoxin MPTP, 1-methyl-4-phenylpyridinium (MPP+), is known to inhibit the oxidation of NADH-linked substrates in brain mitochondria, compromising mitochondrial oxidative capacity nih.gov. This inhibition of complex I of the mitochondrial electron transport chain is a well-established mechanism of toxicity leading to neuronal cell death mdpi.comnih.gov. The structural similarities and reported biological activities suggest that this compound might exert its effects through similar mechanisms, interfering with cellular energy metabolism.

Enzyme and Receptor Binding Modulations

Cellular Signaling Modulation

The engagement of this compound with molecular targets can trigger downstream effects on cellular signaling cascades, particularly those governing cell fate.

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells . The proposed mechanism involves the modulation of signaling pathways that control cell survival and death. It has been reported to downregulate anti-apoptotic proteins while simultaneously upregulating pro-apoptotic factors . In a study on various cancer cell lines, the compound showed a dose-dependent increase in apoptosis markers, such as caspase activation, at concentrations ranging from 5 to 50 µM . This aligns with general mechanisms of induced apoptosis, where a decline in anti-apoptotic proteins like Bcl-2 can lead to the release of cytochrome c from mitochondria, subsequently activating caspase-9 and the executioner caspase-3 nih.gov. The neurotoxin MPP+ has also been shown to induce apoptosis through a pathway involving mitochondrial release of reactive oxygen species (ROS) and caspase-3 activation nih.gov.

Interaction with Oxidative Stress Pathways

Investigations into the neuroprotective effects of this compound suggest it may interact with oxidative stress pathways . Oxidative stress arises from an imbalance between the production of ROS and the ability of biological systems to detoxify these reactive intermediates, leading to damage of lipids, proteins, and DNA nih.govnih.gov. In neuronal cells, dopamine metabolism via MAO-B and mitochondrial dysfunction are major sources of ROS mdpi.comnih.gov. By potentially inhibiting MAO-B and modulating mitochondrial function, this compound may reduce the generation of ROS lookchem.com. Research has indicated that treatment with this compound can reduce oxidative stress in cultured neuronal cells, suggesting a potential role in protecting against neuronal cell death associated with neurodegenerative diseases .

Coordination Chemistry with Metal Ions

This compound has been utilized as a ligand in coordination chemistry to synthesize various metal complexes. The pteridine ring system, with its multiple nitrogen and oxygen atoms, provides suitable sites for metal ion coordination. Research has described the synthesis and characterization of a series of metal complexes with this ligand uobasrah.edu.iqresearchgate.net. These studies highlight the versatility of this compound in forming stable complexes with a range of transition metals, which have been evaluated for potential therapeutic applications, such as anti-HIV activity uobasrah.edu.iqresearchgate.net.

Table 1: Metal Complexes of this compound

Metal Ion Complex Type Investigated Activity Reference
Copper(II) [Cu(3-methyl-6,7-diphenyllumazine)Xn] Anti-HIV researchgate.net
Platinum(II) [Pt(3-methyl-6,7-diphenyllumazine)Xn] Anti-HIV uobasrah.edu.iqresearchgate.net
Vanadyl(II) [VO(3-methyl-6,7-diphenyllumazine)Xn] Anti-HIV researchgate.net
Iron(II) [Fe(3-methyl-6,7-diphenyllumazine)Xn] Anti-HIV researchgate.net
Cobalt(II) [Co(3-methyl-6,7-diphenyllumazine)Xn] Anti-HIV researchgate.net
Ruthenium(III) [Ru(3-methyl-6,7-diphenyllumazine)Xn] Anti-HIV uobasrah.edu.iq

Note: The exact stoichiometry (Xn) of the complexes varies depending on the synthesis and the metal's coordination preferences.

Ligand Properties and Coordination Modes

This compound is a heterocyclic compound belonging to the pteridine family, possessing multiple nitrogen and oxygen atoms that can serve as potential donor sites for coordination with metal ions. While extensive research on the coordination chemistry of this specific lumazine is not widely documented, its behavior as a ligand can be inferred from studies on closely related lumazine derivatives, such as 1-methyllumazine (MLM) and 1,6,7-trimethyllumazine (MLMD). The pteridine ring system provides a versatile platform for metal binding, and lumazine derivatives are known to form stable complexes with a variety of transition metals.

Research on analogous lumazine compounds has consistently identified a preferred coordination mode involving bidentate chelation through the exocyclic carbonyl oxygen at position 4 (O4) and the endocyclic pyrazine (B50134) nitrogen at position 5 (N5). mdpi.com This arrangement forms a highly stable five-membered chelate ring with the metal center. The methylation at the N1 position in this compound precludes this nitrogen from participating in coordination, thereby reinforcing the likelihood of the O4/N5 binding motif. The proton at the N3 position is not typically involved in direct coordination but can participate in hydrogen bonding, influencing the crystal packing of the resulting metal complexes.

PropertyDescriptionReference
Potential Donor AtomsCarbonyl oxygens (O2, O4), pyrimidine (B1678525) nitrogens (N1, N3), and pyrazine nitrogens (N5, N8). The N1 position is blocked by a methyl group.
Primary Coordination ModeBidentate chelation through the carbonyl oxygen at position 4 (O4) and the pyrazine nitrogen at position 5 (N5). mdpi.com
Chelate Ring StructureForms a stable five-membered chelate ring with the coordinated metal ion.
Common Metal GeometriesDistorted octahedral or square-based pyramidal geometries are observed in complexes with related lumazine ligands. researchgate.net
Influence of SubstituentsThe N1-methyl group blocks a potential coordination site. The N3-H group can participate in intermolecular hydrogen bonding. The C6 and C7-diphenyl groups may introduce steric constraints.

Proton Transfer Mechanisms in Ligand-Metal Complexes

Proton transfer events are fundamental to the function of many biologically important molecules, including pteridine cofactors. In the context of metal-ligand complexes, these events are often coupled with electron transfer, a process known as Proton-Coupled Electron Transfer (PCET). nih.govresearchgate.net While direct mechanistic studies on this compound complexes are scarce, the behavior of analogous pterin (B48896) and lumazine complexes, particularly with ruthenium, provides significant insight into potential mechanisms. mdpi.comnih.gov

In PCET reactions involving these systems, the pterin or lumazine ligand can act as a proton acceptor/donor, while the coordinated metal center serves as an electron acceptor/donor. mdpi.comresearchgate.net For instance, ruthenium(III)-pterin complexes have been shown to act as PCET acceptor molecules, where the pterin ligand accepts a proton and the Ru(III) center accepts an electron. mdpi.comnih.gov The heteroaromatic pteridine ring contains several nitrogen atoms that can serve as proton-accepting sites. Although the N1 position in this compound is blocked, the N5 and N8 atoms of the pyrazine ring, along with the N3 atom of the pyrimidine ring, are potential sites for protonation/deprotonation events. In many reduced pterin systems, the N5 atom is established as a key basic site involved in these transfers. brynmawr.edu

The coordination to a metal ion profoundly influences the electronic structure and acid-base properties of the lumazine ligand. This modulation can facilitate redox reactions that would not otherwise occur. brynmawr.edu The binding of a Lewis acidic metal ion to the O4/N5 sites would increase the acidity of the N3-H proton, making it a more likely candidate for deprotonation. The entire thermodynamic landscape of the PCET process, including the bond dissociation energies (BDEs) of X-H bonds, is altered by the formation of the metal complex. nih.gov In some cases, photoexcitation can induce an excited-state proton transfer (ESPT), a process that has been observed in pterin derivatives and leads to phenomena such as fluorescence quenching. researchgate.net This highlights the potential for light-induced modulation of proton transfer within metal complexes of this compound.

Mechanistic AspectDescription based on Analogous SystemsReference
Governing MechanismProton-Coupled Electron Transfer (PCET) is a key anticipated mechanism. nih.govresearchgate.net
Role of LigandActs as a proton acceptor or donor. mdpi.comresearchgate.net
Role of Metal CenterActs as an electron acceptor or donor (e.g., Ru(II)/Ru(III) couple). mdpi.comnih.gov
Potential Protonation SitesN3, N5, and N8. The N5 site is a common proton acceptor in related systems. The N1 site is blocked. brynmawr.edu
Effect of Metal CoordinationModulates the pKa of ligand protons and the overall thermodynamics of the PCET process. nih.govbrynmawr.edu
Potential Photo-induced ProcessExcited-State Proton Transfer (ESPT) upon photoexcitation, potentially leading to fluorescence quenching. researchgate.net

Design and Synthesis of Analogues and Derivatives of 1 Methyl 6,7 Diphenyllumazine

Synthesis of Substituted Lumazine (B192210) Derivatives

The synthesis of substituted lumazine derivatives often involves the condensation of a suitably substituted o-diamine with a 1,2-dicarbonyl compound. A common route to 1-methyl-6,7-diphenyllumazine itself is through the reaction of 5,6-diamino-1-methyluracil (B49278) with benzil (B1666583). This foundational reaction has been adapted to introduce a variety of substituents at different positions of the lumazine ring.

For instance, nucleophilic substitution reactions can be performed on the lumazine core. The compound can undergo oxidation using agents like potassium permanganate (B83412) and reduction with reagents such as sodium borohydride (B1222165) to introduce oxygen-containing or hydrogenated functional groups, respectively.

Furthermore, N-1 substituted derivatives of pyrazino[2,3-c] Current time information in Bangalore, IN.researchgate.netthiadiazine 2,2-dioxides, which are structurally related to lumazines, have been prepared. researchgate.net The synthesis typically involves the reaction of 3,4,5-triamino-1,2,6-thiadiazine 1,1-dioxide with appropriate 1,2-dicarbonyl compounds, followed by N-alkylation. researchgate.net This highlights a general strategy where the initial heterocyclic ring is formed and then further functionalized.

Another example is the synthesis of 6,7-bis-(α-pyridyl)-1-(2-deoxy-3,5-di-O-toloulyl-α and β-D-ribofuranosyl)-lumazine, which was achieved through the direct condensation of a silylated 6,7-bis-(α-pyridyl)-lumazine with a protected sugar. researchgate.net This demonstrates the feasibility of introducing complex carbohydrate moieties at the N-1 position.

The table below summarizes some examples of substituted lumazine derivatives and the synthetic methods employed.

Derivative TypeSynthetic ApproachStarting MaterialsKey ReagentsReference
N-1 Substituted Pyrazino[2,3-c] Current time information in Bangalore, IN.researchgate.netthiadiazine 2,2-dioxidesRing formation followed by N-alkylation3,4,5-triamino-1,2,6-thiadiazine 1,1-dioxide, 1,2-dicarbonyl compoundsN-alkylation agents researchgate.net
6,7-bis-(α-pyridyl)-1-(2-deoxy-ribofuranosyl)-lumazineDirect condensation of silylated base with protected sugarSilylated 6,7-bis-(α-pyridyl)-lumazine, protected deoxyribose- researchgate.net
1-(3-azido-2,3-dideoxy-β-D-erythro-pentofuranosyl)-6,7-diphenyllumazineInterconversion of corresponding 1-(2-deoxy-β-threo-pentofuranosyl)-lumazines1-(2-deoxy-β-threo-pentofuranosyl)-lumazinesLithium azide (B81097) tandfonline.com
1-(2,3-dideoxy-β-D-glycero-pentofuranosyl)-6,7-diphenyllumazineRadical dehalogenation of 3'-iodo derivatives1-(2-deoxy-β-D-erythro-pentofuranosyl)-6,7-diphenyllumazine- tandfonline.com
Oxidized/Reduced this compoundOxidation/ReductionThis compoundPotassium permanganate (oxidation), Sodium borohydride (reduction)

Strategies for Constructing Complex Heterocyclic Scaffolds

The lumazine core is a valuable building block for the construction of more complex heterocyclic systems. Various synthetic strategies leverage the reactivity of the lumazine ring system to build fused or linked heterocyclic scaffolds. These methods are crucial for generating molecular diversity and accessing novel chemical space.

One prominent strategy involves tandem or sequential reactions. For example, a novel approach to diverse heterocyclic compounds has been developed using a Mannich-type, multicomponent coupling reaction to generate intermediates that are then cyclized into various scaffolds. nih.gov This highlights the power of multicomponent reactions in rapidly building molecular complexity.

Transition metal-catalyzed reactions are also instrumental in constructing complex heterocyclic frameworks. mdpi.com These reactions, including C-H bond functionalization, offer efficient and selective ways to form new rings. okstate.edu For instance, the synthesis of tricyclic heteroarenes can be achieved through intramolecular ring closure enabled by C-H bond functionalization. okstate.edu

Furthermore, the synthesis of diverse heterocyclic scaffolds, such as pyridines and chromeno[2,3-b]pyridines, has been accomplished through a one-step multicomponent reaction of aldehydes, thiols, and malononitrile. nih.gov The outcome of the reaction can be directed by the choice of the aldehyde and thiol components. nih.gov

The table below outlines several strategies for constructing complex heterocyclic scaffolds from lumazine and related structures.

StrategyDescriptionExample ApplicationKey FeaturesReference
Multicomponent ReactionsCombining multiple starting materials in a single reaction to form a complex product.Synthesis of diverse heterocyclic scaffolds from functionalized amines, aldehydes, and nucleophiles. nih.govHigh efficiency, atom economy, and rapid generation of complexity. nih.gov
Transition Metal CatalysisUtilizing transition metals to catalyze ring-forming reactions. mdpi.comCopper-catalyzed synthesis of triazole compounds and cobalt-catalyzed synthesis of quinolines. mdpi.comHigh selectivity and efficiency in forming specific cyclic structures. mdpi.com
C-H Bond FunctionalizationDirect functionalization of C-H bonds to form new carbon-carbon or carbon-heteroatom bonds for ring closure.Synthesis of N-substituted benzo googleapis.combohrium.comthiazolo[2,3-c] Current time information in Bangalore, IN.googleapis.comtriazol-1-ium salts. okstate.eduAtom-economical and allows for the use of readily available starting materials. okstate.edu
Sequential ReactionsA series of reactions performed in a specific order to build up a complex molecule.Synthesis of polyfunctionalized nitrogen heterocyclic scaffolds from aminoalkynes and carbonyls. mdpi.comStepwise construction allows for controlled introduction of functional groups. mdpi.com
Pinner SynthesisA classic method for synthesizing 1,2,4,5-tetrazine (B1199680) derivatives from iminoesters and hydrazine.Preparation of 3,6-disubstituted 1,2,4,5-tetrazines. mdpi.comA reliable method for accessing a specific class of heterocycles. mdpi.com

Structure-Activity Relationship (SAR) Studies via Derivative Synthesis

The synthesis of various derivatives of a lead compound is a cornerstone of medicinal chemistry, allowing for the systematic exploration of its structure-activity relationship (SAR). By modifying specific parts of the this compound scaffold and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for a desired effect.

For example, in the development of antimicrobial agents, SAR studies on thiazole (B1198619) derivatives have shown that the nature and position of substituents can significantly impact activity. nih.gov Aryl substitutions were often found to be more effective than hetaryl substitutions, and the position of the substituent on the aryl ring was also critical. nih.gov

In another study focusing on 2-amino-3-cyanopyridine (B104079) derivatives, the introduction of an indole (B1671886) core was found to enhance anti-tumor activity. bohrium.com The most promising compound from this series exhibited potent activity against several cancer cell lines. bohrium.com

The table below presents findings from SAR studies on lumazine-related heterocyclic compounds.

Compound SeriesBiological Activity StudiedKey SAR FindingsReference
Thiazole DerivativesAntimicrobialAryl substitutions were generally more active than hetaryl substitutions. The position of the substituent on the aryl ring was more important than its electronic nature. nih.gov nih.gov
2-Amino-3-cyanopyridine DerivativesAnti-tumorIntroduction of an indole core improved anti-tumor activity. Specific substitutions on the indole and phenyl rings led to a highly potent compound. bohrium.com bohrium.com
Hydrazinyl Thiazolyl Coumarin DerivativesUrease InhibitorsThe study aimed to establish structure-activity relationships for new hybrid molecules. nih.gov
2-(4-pyridyl)-thiazolesDNA Gyrase and Lumazine Synthase InhibitorsThese compounds feature aryl or hetaryl substituents linked to the thiazole ring via different linkers. mdpi.com

Metal Complexes of this compound and Related Lumazines

The nitrogen and oxygen atoms within the lumazine scaffold provide excellent coordination sites for metal ions, leading to the formation of a variety of metal complexes. The study of these complexes is driven by their potential applications in areas such as catalysis, materials science, and bioinorganic chemistry.

Research has been conducted on the synthesis and anti-HIV activity of platinum(II) and other metal complexes with 3-methyl-6,7-diphenyllumazine. uobasrah.edu.iq This indicates an interest in the therapeutic potential of metallated lumazine derivatives.

Furthermore, new Schiff base ligands derived from 5-amino-4-phenyl-4H-1,2,4-triazole-3-thiol have been synthesized and complexed with various metal ions, including Cu(II), Fe(II), Au(III), and Mn(II). researchgate.net Some of these metal complexes showed promising anti-HIV activity. researchgate.net

The synthesis of platinum(II) and ruthenium(III) complexes with thiopyrimidine derivatives has also been reported, with some of these complexes being investigated for their anticancer properties. uobasrah.edu.iq

The following table summarizes examples of metal complexes involving lumazine-like structures.

LigandMetal Ion(s)Potential ApplicationKey FindingsReference
3-Methyl-6,7-diphenyllumazinePt(II) and othersAnti-HIVSynthesis and anti-HIV activity were investigated. uobasrah.edu.iq
Schiff bases from 5-amino-4-phenyl-4H-1,2,4-triazole-3-thiolCu(II), Fe(II), Au(III), Mn(II)Anti-HIVSome of the synthesized metal complexes exhibited inhibitory activity against HIV-1. researchgate.net researchgate.net
Thiopyrimidine derivativesPt(II), Ru(III)AnticancerPlatinum and ruthenium complexes were synthesized and studied for their biological activity. uobasrah.edu.iq

Innovations in Research Methodologies and Experimental Design for 1 Methyl 6,7 Diphenyllumazine Studies

Design of Experiments (DoE) for Synthetic Yield Optimization

Design of Experiments (DoE) is a systematic and statistical approach that allows researchers to efficiently explore the impact of multiple variables on a process outcome. In the context of 1-Methyl-6,7-diphenyllumazine synthesis, DoE is instrumental in identifying the optimal reaction conditions to maximize yield and minimize the formation of byproducts. datatab.net This is a significant improvement over the traditional one-factor-at-a-time (OFAT) approach, which is often inefficient and fails to identify interactions between factors. jmp.com

The synthesis of this compound can be approached through several routes, including the cyclocondensation of a diamino-uracil derivative with a diketone, followed by methylation. A plausible synthetic route involves the reaction of 5,6-diamino-1-methyluracil (B49278) with benzil (B1666583) (1,2-diphenylethane-1,2-dione). Key factors influencing the yield of this reaction include temperature, reaction time, solvent polarity, and catalyst concentration.

A DoE study for this synthesis might involve a factorial design, where these factors are varied simultaneously across a predefined set of experiments. For instance, a 2³ factorial design could be employed to study the effects of three factors at two levels each (a high and a low value).

Table 1: Illustrative 2³ Factorial Design for this compound Synthesis

RunTemperature (°C)Time (h)Catalyst Conc. (mol%)Yield (%)
1804165
21004175
3808170
41008185
5804568
61004578
7808572
81008590

This table is an illustrative example based on typical synthetic parameters and expected outcomes.

By analyzing the results from these experiments, researchers can determine the main effects of each factor on the yield, as well as any interaction effects between them. This data-driven approach allows for the efficient identification of the optimal conditions for the synthesis of this compound.

Statistical Analysis for Reproducibility and Significance

Analysis of Variance (ANOVA) is a statistical tool used to analyze the differences among group means in a sample. In the context of this compound synthesis, ANOVA is applied to the data from DoE studies to determine which factors have a statistically significant impact on the yield. farmaciajournal.com The analysis partitions the total variability in the yield into components attributable to each factor and to random experimental error.

Table 2: Illustrative ANOVA Table for the 2³ Factorial Design

Source of VariationSum of Squares (SS)Degrees of Freedom (df)Mean Square (MS)F-valuep-value
Temperature280.11280.146.7<0.05
Time88.2188.214.7<0.05
Catalyst Conc.12.5112.52.1>0.05
Temp*Time4.514.50.75>0.05
Error18.036.0
Total403.37

This table is an illustrative example. A p-value less than 0.05 indicates a statistically significant effect.

From this illustrative ANOVA table, it can be concluded that temperature and time have a significant positive effect on the yield, while the catalyst concentration and the interaction between temperature and time are not statistically significant within the tested range.

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. mt.com It is particularly useful for modeling and analyzing problems in which a response of interest is influenced by several variables and the objective is to optimize this response. irost.irresearchgate.net

Following the identification of significant factors using a screening design, RSM can be used to create a more detailed map of the response surface. This often involves using a more complex design, such as a central composite design (CCD) or a Box-Behnken design, which includes axial and center points to allow for the fitting of a quadratic model. farmaciajournal.com

The resulting model can be represented by a second-order polynomial equation:

Y = β₀ + Σβᵢxᵢ + Σβᵢᵢxᵢ² + Σβᵢⱼxᵢxⱼ

where Y is the predicted yield, xᵢ are the coded variables for the factors, and β are the regression coefficients. This equation can be visualized as a 3D response surface plot, which helps in identifying the optimal operating conditions to achieve the maximum yield. mt.com

Analysis of Variance (ANOVA)

Assay Design for Photophysical Property Evaluation

The evaluation of the photophysical properties of this compound is crucial for understanding its potential applications in areas such as organic electronics and bio-imaging. mdpi.com The design of assays for this purpose must be systematic and comprehensive, covering a range of properties.

Key photophysical properties of interest include UV-Vis absorption, fluorescence emission, fluorescence quantum yield, and fluorescence lifetime. These properties are often solvent-dependent, so a thorough evaluation typically involves measurements in a series of solvents with varying polarities. researchgate.netresearchgate.net

Table 3: Illustrative Photophysical Data for this compound in Different Solvents

SolventDielectric Constant (ε)Absorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Quantum Yield (Φf)Lifetime (τ) (ns)
Dioxane2.23954800.152.5
Chloroform (B151607)4.84004950.122.1
Acetonitrile37.54105100.081.5
Methanol (B129727)32.74125150.051.2

This table is an illustrative example based on the expected solvatochromic behavior of lumazine (B192210) derivatives.

The assay design should also include control experiments and the use of well-characterized fluorescence standards to ensure the accuracy and comparability of the data. Time-resolved fluorescence spectroscopy is essential for determining the excited-state lifetime, which provides insights into the dynamics of the excited state. researchgate.net

Strategies for Resolving Contradictory Experimental Data

In any scientific endeavor, it is not uncommon to encounter contradictory experimental data, either within a single lab or between different research groups. For a compound like this compound, discrepancies can arise in synthetic yields, spectral data, or measured photophysical properties.

A systematic approach to resolving these contradictions is essential for scientific progress. Key strategies include:

Replication and Reproducibility : The first step is to attempt to replicate the experiments under identical conditions to check for reproducibility. This includes using the same batches of reagents and instruments if possible.

Orthogonal Analytical Techniques : When spectral data is , using orthogonal analytical techniques can provide clarity. For example, if there is ambiguity in an NMR spectrum, techniques like 2D NMR (COSY, HSQC) or X-ray crystallography can provide definitive structural information.

Impurity Analysis : The presence of impurities, even in small amounts, can significantly affect experimental outcomes. Techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are crucial for identifying and quantifying impurities that might be responsible for the contradictory results.

Inter-laboratory Studies : Collaboration between labs to conduct round-robin tests can help identify systematic errors in experimental procedures or instrumentation.

Computational Modeling : In cases of conflicting spectral or photophysical data, computational chemistry can be used to model the expected properties of the compound, providing a theoretical benchmark against which to compare the experimental results.

By employing these rigorous methodologies and a commitment to statistical validation, researchers can build a reliable and comprehensive understanding of the chemical and physical properties of this compound.

Future Research Directions and Emerging Paradigms for 1 Methyl 6,7 Diphenyllumazine

Exploration of Novel Synthetic Routes

The synthesis of lumazine (B192210) analogues often involves the cyclisation of a diamino-pyrimidine derivative with a 1,2-dicarbonyl compound. researchgate.net For 1-Methyl-6,7-diphenyllumazine, this typically involves reacting 1-methyl-5,6-diaminouracil with benzil (B1666583). While effective, future research should focus on developing more efficient, scalable, and environmentally benign synthetic strategies.

Emerging paradigms in organic synthesis offer promising avenues. The application of modern catalytic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira), could provide alternative and modular routes to construct the 6,7-diaryl substitution pattern. nih.gov These methods are well-established for creating C-C bonds in various heterocyclic systems and could allow for the introduction of diverse aryl groups beyond the unsubstituted phenyl rings. nih.gov

Furthermore, process intensification techniques such as microwave-assisted synthesis and flow chemistry represent significant opportunities. Microwave irradiation has been shown to dramatically reduce reaction times for related pteridine (B1203161) syntheses, often leading to improved yields and purities. Flow chemistry would enable a continuous, highly controlled, and easily scalable production process, which is crucial for any future applications requiring significant quantities of the compound.

Table 1: Comparison of Potential Synthetic Strategies for this compound
Synthetic MethodPotential AdvantagesKey Research FocusRelevant Analogy
Classical CondensationEstablished procedure, readily available starting materials.Optimization of reaction conditions (solvent, temperature, catalyst) to improve yield and purity.Cyclisation of diaminouracil with benzil. researchgate.net
Palladium-Catalyzed Cross-CouplingHigh modularity, allows for diverse aryl substituents, generally high-yielding.Development of a suitable dihalo-lumazine precursor and optimization of coupling conditions.Synthesis of 7-substituted deazapurines via Suzuki/Sonogashira reactions. nih.gov
Microwave-Assisted SynthesisDrastically reduced reaction times, potential for higher yields and fewer byproducts.Adapting classical condensation or catalytic routes to microwave conditions.Microwave-enhanced synthesis of 6,7-dialkynyl lumazines.
Flow ChemistryHigh scalability, precise control over reaction parameters, improved safety and reproducibility.Designing and optimizing a continuous flow reactor setup for the synthesis.General application in modern pharmaceutical synthesis. beilstein-journals.org

Deeper Mechanistic Understanding of Chemical Transformations

This compound is known to undergo a range of chemical reactions, including oxidation, reduction, and substitution. However, a detailed mechanistic understanding of these transformations is currently lacking. Future research should employ a combination of experimental kinetic studies and computational modeling to elucidate the precise pathways of these reactions.

For instance, oxidation reactions can lead to the formation of derivatives with new oxygen-containing functional groups. The specific sites of oxidation and the factors that control regioselectivity are unknown. Mechanistic studies, drawing analogies from the oxidation of other complex heterocycles where specific methylene (B1212753) groups adjacent to aromatic nuclei are targeted, could reveal how the electronic properties of the lumazine core and its substituents direct the reaction. dss.go.th

Table 2: Mechanistic Questions for Key Chemical Transformations
TransformationKnown Outcome Key Mechanistic Questions for Future Research
OxidationFormation of oxidized derivatives.What is the regioselectivity of oxidation? How do the substituents influence the reaction pathway (e.g., N-oxide vs. ring hydroxylation)?
ReductionFormation of hydrogenated derivatives.Which parts of the heterocyclic system are preferentially reduced? What is the stereochemical outcome of the hydrogenation?
SubstitutionReplacement of existing functional groups.What is the mechanism of substitution (e.g., nucleophilic aromatic substitution)? How does the electron distribution, influenced by the substituents, affect the rate and position of substitution?

Advanced Spectroscopic Probes for Real-Time Dynamics

While standard spectroscopic techniques like NMR and UV-Vis are used for basic characterization, they provide a largely static picture of the molecule. researchgate.net The future of understanding this compound lies in the application of advanced spectroscopic probes capable of resolving chemical events and molecular motions in real-time.

Pteridine derivatives are often fluorescent, making time-resolved fluorescence spectroscopy an ideal tool to investigate the excited-state dynamics of this compound. Such studies could reveal information about fluorescence lifetimes, quantum yields, and non-radiative decay pathways, which are critical for developing applications in sensing or imaging.

Furthermore, two-dimensional NMR techniques (e.g., NOESY, ROESY) can elucidate through-space correlations, providing detailed information about the molecule's solution-state conformation and the rotational dynamics of the phenyl groups. For studying interactions with other molecules, particularly paramagnetic species like metal ions, Electron Paramagnetic Resonance (EPR) spectroscopy could be employed, similar to its use in studying copper complexes of related thiouracil compounds. researchgate.net

Table 3: Application of Advanced Spectroscopic Probes
Spectroscopic TechniqueDynamic Information to be Gained
Time-Resolved Fluorescence SpectroscopyExcited-state lifetimes, kinetics of photophysical processes, environmental sensitivity of the fluorophore.
2D NMR (NOESY/ROESY)Solution-state conformation, intramolecular distances, dynamics of phenyl group rotation, intermolecular interactions.
Electron Paramagnetic Resonance (EPR)Coordination environment and electronic structure upon interaction with paramagnetic metal ions. researchgate.net
Femtosecond Transient AbsorptionUltrafast electronic relaxation pathways, formation and decay of transient species.

Predictive Modeling for Structure-Property Relationships

The development of predictive Quantitative Structure-Property Relationship (QSPR) models represents a paradigm shift from trial-and-error discovery to rational molecular design. rsc.org For this compound, QSPR studies could establish robust correlations between its structural features and its macroscopic properties.

By calculating a range of molecular descriptors (e.g., electronic, topological, quantum-chemical) for a library of virtual derivatives, it would be possible to build models that predict key properties such as solubility, lipophilicity, and binding affinity to specific biological targets. Research on other organic molecules has shown that factors like the number of aromatic rings, the presence of polar groups, and molecular size are critical in determining their behavior, all of which are pertinent to the structure of this compound. rsc.org

Moreover, computational chemistry, particularly DFT, can predict fundamental properties like HOMO/LUMO energy levels, electrostatic potential maps, and even spectroscopic signatures (NMR chemical shifts, UV-Vis absorption maxima). These predictions can guide synthetic efforts by prioritizing derivatives with desirable electronic or photophysical characteristics.

Table 4: Predictive Modeling Targets
Molecular DescriptorsPredicted PropertyPotential Application
Topological Polar Surface Area (TPSA), LogPSolubility, Membrane PermeabilityGuiding design for biological studies.
HOMO/LUMO Energies, Dipole MomentElectronic properties, ReactivityDesigning derivatives for materials science (e.g., organic electronics).
Steric and Electrostatic Fields (from CoMFA/CoMSIA)Binding AffinityVirtual screening for potential enzyme inhibitors or receptor ligands.
Calculated NMR Shifts and Coupling ConstantsSpectroscopic IdentityAiding in the structural elucidation of new, complex derivatives.

Investigation of Under-explored Molecular Interaction Pathways

The biological and material applications of this compound are ultimately governed by its molecular interactions. While it is generally understood to interact with enzymes and receptors, the specific nature of these interactions is an open field of research.

A particularly promising yet under-explored pathway is π-π stacking. The presence of two phenyl rings makes this compound an ideal candidate for strong stacking interactions, either with itself (self-aggregation) or with aromatic systems in biological targets, such as the nucleobases of DNA or the side chains of amino acids like phenylalanine, tyrosine, and tryptophan. The observation of intermolecular π–π stacking in the crystal structures of related metal complexes underscores the importance of this interaction type. researchgate.net

Another key area is the investigation of its potential as a metal-chelating agent. The nitrogen and oxygen atoms within the pyrimidine (B1678525) ring of the lumazine core are potential coordination sites for metal ions. researchgate.netresearchgate.net Studying the formation of metal complexes could open up applications in catalysis, sensing, or even therapeutics. The influence of the N-1 methyl group on the coordination geometry and stability of these potential complexes compared to its unmethylated counterpart, 6,7-diphenyllumazine, would be a fascinating line of inquiry.

Table 5: Under-explored Molecular Interaction Pathways
Interaction PathwayPotential Interacting PartnerSignificance of Investigation
π-π StackingAromatic amino acids, DNA nucleobases, carbon nanotubes, other lumazine molecules.Understanding binding mechanisms to biological targets and the formation of supramolecular assemblies. researchgate.netrsc.org
Metal Ion ChelationTransition metal ions (e.g., Cu(II), Co(III), Pt(II)). researchgate.netresearchgate.netresearchgate.netDevelopment of new catalysts, chemical sensors, or metallodrugs.
Hydrogen BondingWater, protein backbones, polar functional groups.Determining aqueous solubility, solvation dynamics, and specificity in receptor binding.
Hydrophobic InteractionsNonpolar pockets in proteins.Elucidating contributions to binding affinity and biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyl-6,7-diphenyllumazine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with nucleophilic substitution reactions using halogenated precursors (e.g., 6,7-dichloro-1,3-dimethyllumazine) and phenylating agents under reflux in polar aprotic solvents like dioxane or methanol . Monitor reaction progress via TLC or HPLC, and optimize by varying amine components (e.g., substituted anilines) or reaction temperatures. Recrystallization in ethanol or methanol yields pure crystals for structural validation .

Q. How can researchers confirm the structural identity of synthesized this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • FT-IR : Compare spectral peaks (e.g., carbonyl stretches at ~1700 cm⁻¹, aromatic C-H stretches) with reference data from libraries like the Aldrich FT-IR Collection .
  • NMR : Analyze proton environments (e.g., methyl groups at δ ~3.5 ppm, aromatic protons at δ ~7.0–7.5 ppm) and cross-validate with computational simulations (e.g., DFT).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What stability considerations are critical for handling this compound in experimental workflows?

  • Methodological Answer : Conduct accelerated stability studies under varying conditions:

  • Light Sensitivity : Store in amber vials and test degradation via UV-Vis spectroscopy after controlled light exposure.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • pH Sensitivity : Monitor solubility and structural integrity in buffers (pH 3–11) using HPLC .

Advanced Research Questions

Q. How do electron-donating/withdrawing substituents on the phenyl rings influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Perform comparative kinetic studies using substituted phenyl derivatives (e.g., nitro-, methoxy-, or fluoro-substituted). Utilize stopped-flow spectroscopy to measure reaction rates and density functional theory (DFT) calculations to correlate substituent effects with transition-state energies .

Q. What mechanistic insights explain the formation of byproducts during this compound synthesis, and how can they be minimized?

  • Methodological Answer : Identify byproducts via LC-MS and propose mechanisms (e.g., incomplete substitution or oxidation). Optimize purification using gradient elution in preparative HPLC or employ scavenger reagents (e.g., molecular sieves) to trap reactive intermediates .

Q. Can this compound undergo spontaneous condensation reactions analogous to salsolinol (a DA-acetaldehyde adduct), and what analytical methods detect such products?

  • Methodological Answer : Incubate the compound with biogenic amines (e.g., dopamine) or aldehydes under physiological conditions. Use high-resolution mass spectrometry (HRMS) and tandem MS/MS to detect condensation products. Compare with synthetic standards and published pathways for structurally related tetrahydroisoquinolines .

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Replicate disputed syntheses and characterize products using orthogonal techniques (e.g., 2D NMR for unambiguous assignment of proton environments). Cross-reference with crystallographic data (if available) or collaborate with computational chemists to model expected spectra .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing variability in synthetic yields of this compound?

  • Methodological Answer : Apply design of experiments (DoE) to identify critical factors (e.g., solvent polarity, temperature). Use ANOVA to assess significance and response surface methodology (RSM) to optimize conditions. Report confidence intervals for yield reproducibility .

Q. How should researchers design assays to evaluate the photophysical properties of this compound for potential optoelectronic applications?

  • Methodological Answer : Measure absorption/emission spectra in solvents of varying polarity to assess solvatochromism. Perform time-resolved fluorescence spectroscopy to determine excited-state lifetimes. Correlate results with computational studies (e.g., TD-DFT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.